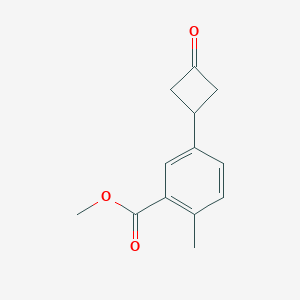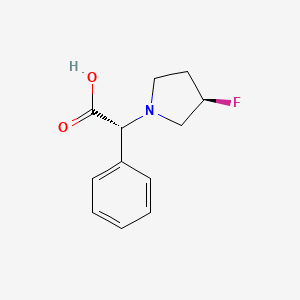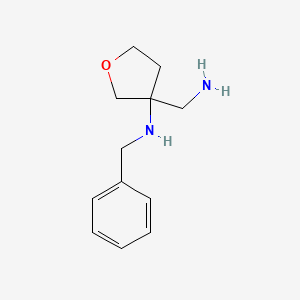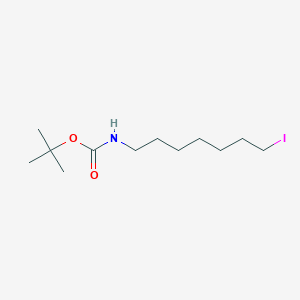
tert-Butyl 7-iodoheptylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-iodoheptylcarbamate: is an organic compound with the molecular formula C12H24INO2 It is a derivative of carbamic acid and contains an iodine atom attached to a heptyl chain, which is further connected to a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-iodoheptylcarbamate typically involves the reaction of 7-iodoheptan-1-amine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium bicarbonate or potassium carbonate in an organic solvent like dichloromethane. The reaction proceeds at room temperature and yields this compound after purification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as distillation and crystallization to obtain high-purity product. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 7-iodoheptylcarbamate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding heptylcarbamate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: tert-Butyl 7-hydroxyheptylcarbamate, tert-Butyl 7-cyanoheptylcarbamate.
Reduction: Heptylcarbamate.
Oxidation: Various oxidized derivatives depending on the conditions.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 7-iodoheptylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-iodoheptylcarbamate involves its interaction with specific molecular targets in biological systems. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The carbamate group can also undergo hydrolysis, releasing the active heptylamine moiety, which can interact with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
- tert-Butyl 7-bromoheptylcarbamate
- tert-Butyl 7-chloroheptylcarbamate
- tert-Butyl 7-fluoroheptylcarbamate
Comparison: tert-Butyl 7-iodoheptylcarbamate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain substitution and reduction reactions. Additionally, the iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s biological activity and binding affinity.
Propriétés
Formule moléculaire |
C12H24INO2 |
|---|---|
Poids moléculaire |
341.23 g/mol |
Nom IUPAC |
tert-butyl N-(7-iodoheptyl)carbamate |
InChI |
InChI=1S/C12H24INO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15) |
Clé InChI |
OGOPOEUNCUNTKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15233653.png)
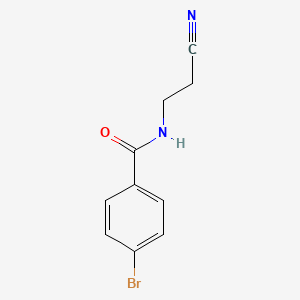
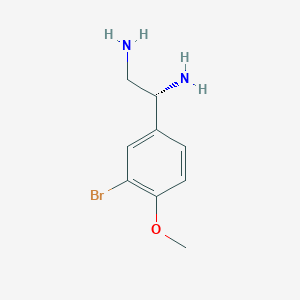
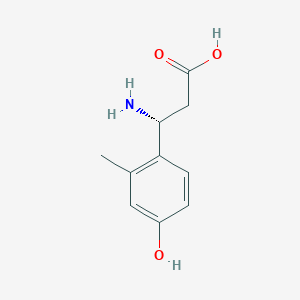
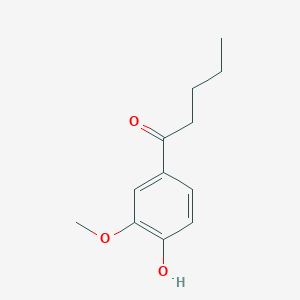
![(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one](/img/structure/B15233681.png)
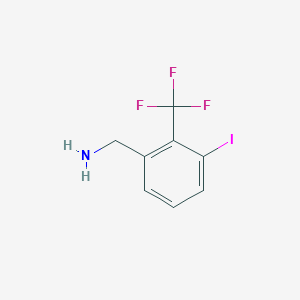

![4,7-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233699.png)
![6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B15233701.png)
